1,6-Diisocyanato-2,2,4-trimethylhexane

Polyurethane coatings Low-VOC formulations Pre-polymer processing

1,6-Diisocyanato-2,2,4-trimethylhexane (commonly referred to as trimethylhexamethylene diisocyanate, TMDI, or TMHDI; CAS 16938-22-0) is a methyl-branched aliphatic diisocyanate supplied commercially as an approximately 1:1 mixture of 2,2,4- and 2,4,4-trimethylhexamethylene diisocyanate isomers. It belongs to the class of aliphatic diisocyanates (ADIs) that yield light-stable, non-yellowing polyurethanes, distinguishing it fundamentally from aromatic counterparts such as TDI and MDI.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 16938-22-0
Cat. No. B096595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diisocyanato-2,2,4-trimethylhexane
CAS16938-22-0
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(CCN=C=O)CC(C)(C)CN=C=O
InChIInChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3
InChIKeyATOUXIOKEJWULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diisocyanato-2,2,4-trimethylhexane (TMDI) CAS 16938-22-0 – Procurement-Relevant Baseline for a Branched Aliphatic Diisocyanate


1,6-Diisocyanato-2,2,4-trimethylhexane (commonly referred to as trimethylhexamethylene diisocyanate, TMDI, or TMHDI; CAS 16938-22-0) is a methyl-branched aliphatic diisocyanate supplied commercially as an approximately 1:1 mixture of 2,2,4- and 2,4,4-trimethylhexamethylene diisocyanate isomers . It belongs to the class of aliphatic diisocyanates (ADIs) that yield light-stable, non-yellowing polyurethanes, distinguishing it fundamentally from aromatic counterparts such as TDI and MDI [1]. With a molecular weight of 210.27 g·mol⁻¹, an NCO content of 39.7–40.0 wt%, and a low viscosity of 5–8 mPa·s at 23 °C, TMDI occupies a distinct processing window between linear aliphatic (e.g., HDI) and cycloaliphatic (e.g., IPDI) diisocyanates .

Why Generic Substitution of 1,6-Diisocyanato-2,2,4-trimethylhexane (TMDI) with HDI or IPDI Fails Without Reformulation


Aliphatic diisocyanates are not drop-in replacements for one another: their backbone architecture dictates prepolymer viscosity, hard-segment packing, phase separation, and ultimately the thermomechanical and weathering profile of the cured polyurethane . TMDI’s branched hexamethylene backbone with three pendant methyl groups introduces steric hindrance that reduces crystallinity and hydrogen-bonded hard-segment ordering compared to linear HDI, while its acyclic structure imparts greater chain flexibility than the cycloaliphatic ring of IPDI [1]. The combination of lower NCO content (≈40 wt%) versus HDI (≈50 wt%), dramatically lower viscosity than IPDI (5–8 vs. 250–350 mPa·s), and intermediate reactivity between cycloaliphatic and aromatic isocyanates means that a formulation developed for TMDI cannot maintain its curing profile, rheology, or final property balance if another ADI is simply substituted on an equivalent-weight basis [2]. The quantitative evidence below demonstrates where these differences manifest with numerical clarity.

Quantitative Comparative Evidence for 1,6-Diisocyanato-2,2,4-trimethylhexane (TMDI) Versus Closest Analogs


Monomer Viscosity: TMDI Is ~40× Lower-Viscosity Than IPDI, Enabling Higher-Solids and Lower-VOC Formulations

The monomer viscosity of TMDI (5–8 mPa·s at 23 °C) is approximately 40- to 70-fold lower than that of isophorone diisocyanate (IPDI; 250–350 mPa·s at 25 °C), and comparable to hexamethylene diisocyanate (HDI; 5–10 mPa·s) [1]. This low viscosity permits higher solids content in solvent-borne formulations and facilitates processing in solvent-free and radiation-curable systems without the need for reactive diluents. Meanwhile, TMDI’s NCO content (39.7–40.0 wt%) is measurably lower than that of HDI (≈50.5 wt%) and modestly below IPDI (≈43.5 wt%), meaning that on a per-kilogram basis, TMDI requires proportionally more polyol to reach a given NCO/OH index — a formulation variable that must be accounted for in cost-in-use calculations [1].

Polyurethane coatings Low-VOC formulations Pre-polymer processing

Thermal Degradation Activation Energy: TMDI-Based Polyurethane Exhibits Intermediate Thermal Stability Between IPDI and MDI in Polyether Systems

In a direct head-to-head study polyether-based polyurethanes (PE-PUs) were synthesized from four diisocyanates — IPDI, MDI, TMDI, and TDI — and their thermal degradation activation energies (Ea) determined by the Flynn–Wall–Ozawa (FWO) method [1]. The PE/TMDI system exhibited an average Ea of 132.3 kJ·mol⁻¹, placing it between PE/IPDI (136.9 kJ·mol⁻¹) and PE/MDI (148.0 kJ·mol⁻¹), and notably below PE/TDI (155.7 kJ·mol⁻¹). In a separate study on hydroxyl-terminated polybutadiene (HTPB)-based energetic composites, the ranking inverted: TMDI-cured composites showed the highest activation energy (243.3 kJ·mol⁻¹) among the four curatives tested (IPDI 207.5, MDI 237.3, TDI 187.6 kJ·mol⁻¹), demonstrating that TMDI’s thermal degradation resistance is matrix-dependent and can surpass both aromatic and cycloaliphatic alternatives in hydrocarbon-binder systems [2].

Thermal stability Polyurethane degradation kinetics Energetic composites

Reactivity Differentiation: TMDI Is Significantly More Reactive Than Cycloaliphatic Diisocyanates, Positioned Between Aromatic and Cycloaliphatic Kinetics

According to the manufacturer's technical datasheet, TMDI is ‘significantly more reactive than cycloaliphatic diisocyanates’ while being ‘less reactive than aromatics’ . This intermediate reactivity profile is a direct consequence of the acyclic, branched hexamethylene backbone, which imposes less steric shielding on the isocyanate groups than the cyclohexane ring of IPDI or H12MDI but more than the unhindered linear HDI. In practical terms, TMDI-based two-component systems can achieve practical cure rates without requiring the elevated temperatures or higher catalyst loadings often necessary for IPDI-based formulations, while still offering longer pot-life and better handling latitude than aromatic systems such as TDI or MDI .

Curing kinetics Pot-life control Two-component polyurethane systems

Hard-Segment Morphology Control: TMDI Reduces Crystallinity and Promotes More Ordered Hard Domains Compared with Linear HDI in Semi-Crystalline Polyurethanes

In a study of multi-functional degradable shape-memory polymers where TMDI and HDI were used as coupling agents for polycaprolactone (PCL)-based systems, differential scanning calorimetry (DSC) and atomic force microscopy (AFM) revealed distinct morphological differences [1]. PCL-related crystals in the HDI-linked system (PDC-HDI) were more heterogeneous and less ordered than those in the TMDI-linked system (PDC-TMDI), and HDI resulted in a larger overall degree of crystallinity than TMDI. This indicates that the branched TMDI backbone, with its pendant methyl groups, disrupts long-range crystalline order in the hard-segment domains, producing a more amorphous, potentially more transparent and flexible hard phase than the linear HDI analog can deliver.

Shape-memory polymers Polyurethane morphology Phase separation

Dental Restorative Monomer Benchmark: HEMA/TMDI (UDMA) Delivers Higher Flexural Modulus Than CHMDI-Based Analog and Is the Industry-Standard Urethane Dimethacrylate

In a systematic comparative study of twenty-four urethane-dimethacrylate (UDMA) monomers, the homopolymer derived from HEMA/TMDI (1,6-bis-(methacryloyloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane) exhibited a flexural strength of approximately 142 MPa, equivalent to that of DEGMMA/CHMDI and higher than HEMA/IPDI (85 MPa), DEGMMA/TDI, and TEGMMA/TDI [1]. The flexural modulus of HEMA/TMDI homopolymer was approximately 4,406 MPa, ranking second only to HEMA/IPDI among tested UDMAs and surpassing DEGMMA/CHMDI [1]. Critically, the commercial dental resin industry has adopted HEMA/TMDI as the standard UDMA monomer, confirming its validated, reproducible performance [2]. When formulated into a ternary copolymer with Bis-GMA and TEGDMA (38:42:20 wt%), the HEMA/TMDI-based network served as the reference benchmark against which alternative UDMA monomers were compared, with DEGMMA/CHMDI specifically noted to exhibit ‘lower modulus when compared to HEMA/TMDI’ [1].

Dental composites Urethane dimethacrylate (UDMA) Flexural properties

Research and Industrial Application Scenarios Where 1,6-Diisocyanato-2,2,4-trimethylhexane (TMDI) Provides Verified Advantages


High-Solids, Low-VOC Ambient-Cure Polyurethane Coatings Requiring UV Stability Without Cycloaliphatic Sluggishness

TMDI’s monomer viscosity of 5–8 mPa·s enables formulation of high-solids (>70%) 2K polyurethane topcoats with VOC levels that cannot be achieved with IPDI (250–350 mPa·s) . Its aliphatic backbone guarantees non-yellowing performance under UV exposure, matching the light stability of IPDI and HDI systems. Crucially, TMDI’s reactivity is ‘significantly more reactive than cycloaliphatic diisocyanates’ , allowing ambient or low-bake cure without the Catalyst levels or elevated temperatures that IPDI demands — a critical factor for field-applied protective coatings on infrastructure, bridges, and offshore structures where thermal curing is impractical.

Dental and Biomedical Urethane Dimethacrylate (UDMA) Resin Synthesis for Regulatory-Compliant Restorative Composites

HEMA/TMDI (UDMA) is the established industry-standard urethane dimethacrylate monomer for dental restorative composites [1][2]. Its homopolymer delivers flexural strength of approximately 142 MPa and flexural modulus of approximately 4,406 MPa, exceeding the mechanical performance of alternative diisocyanate-based UDMAs such as HEMA/IPDI (flexural strength 85 MPa) [1]. For manufacturers of dental resins, TMDI is the specification-grade diisocyanate whose performance is validated by decades of clinical use and published comparative data, providing a regulatory submission advantage over non-standard alternatives.

Energetic Composite Binders (HTPB-Based) Requiring Maximum Thermal Decomposition Resistance

In hydroxyl-terminated polybutadiene (HTPB)-based energetic composites loaded with HMX, TMDI-cured binders exhibit the highest thermal decomposition activation energy (243.3 kJ·mol⁻¹) among all diisocyanate curatives tested, surpassing IPDI (207.5 kJ·mol⁻¹), MDI (237.3 kJ·mol⁻¹), and TDI (187.6 kJ·mol⁻¹) [3]. For solid rocket propellant and explosive binder procurement, this 35.8 kJ·mol⁻¹ advantage over IPDI directly correlates with superior thermal stability and safety during handling, processing, and storage.

Shape-Memory and Optically Clear Polyurethanes Requiring Controlled Hard-Segment Crystallinity

The branched backbone of TMDI disrupts hard-segment crystallization compared to linear HDI, producing more homogeneous and ordered crystalline domains when used with semi-crystalline soft segments such as polycaprolactone [4]. This morphological control is critical for shape-memory polymers requiring precise switching temperatures and for optical-grade polyurethanes where excessive crystallinity causes haze and light scattering.

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